Glyceric acid

Vue d'ensemble

Description

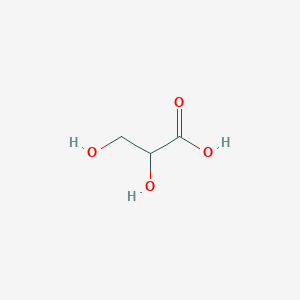

C'est un acide sucre à trois carbones dérivé du glycérol et un intermédiaire clé dans diverses voies métaboliques, y compris la glycolyse et la dégradation de la sérine . Ce composé existe sous forme de mélange racémique de D- et L-énantiomères.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide glycérique DL peut être synthétisé par oxydation du glycérol. Une méthode courante implique l'utilisation d'acide nitrique comme oxydant : [ \text{HOCH}2\text{CH(OH)CH}_2\text{OH} + \text{O}_2 \rightarrow \text{HOCH}_2\text{CH(OH)CO}_2\text{H} + \text{H}_2\text{O} ] Des méthodes d'oxydation catalytique ont également été développées, utilisant des catalyseurs tels que le platine ou le palladium pour faciliter la réaction dans des conditions plus douces {_svg_2}.

Méthodes de production industrielle : La production biotechnologique de l'acide glycérique DL implique l'utilisation de bactéries acétiques, telles que Gluconobacter frateurii, qui peuvent convertir le glycérol en acide glycérique DL en conditions aérobies. L'optimisation de la concentration en glycérol et du taux d'aération peut produire des concentrations élevées d'acide glycérique DL .

Types de réactions :

Oxydation : L'acide glycérique DL peut subir une oxydation supplémentaire pour produire de l'acide tartronique.

Réduction : Il peut être réduit en glycérol dans des conditions spécifiques.

Estérification : Réaction avec des alcools pour former des esters.

Amidation : Réaction avec des amines pour former des amides.

Réactifs et conditions courants :

Oxydation : Acide nitrique, oxygène ou systèmes catalytiques.

Réduction : Gaz hydrogène en présence d'un catalyseur.

Estérification : Alcools et catalyseurs acides.

Amidation : Amines et agents de couplage.

Principaux produits :

Oxydation : Acide tartronique.

Réduction : Glycérol.

Estérification : Esters d'acide glycérique.

Amidation : Amides d'acide glycérique.

4. Applications de la recherche scientifique

L'acide glycérique DL a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme bloc de construction pour la synthèse de divers composés organiques.

Biologie : Agit comme un intermédiaire dans les voies métaboliques.

Médecine : Étudié pour son potentiel dans le développement de médicaments et comme biomarqueur pour certains troubles métaboliques.

5. Mécanisme d'action

L'acide glycérique DL exerce ses effets principalement par sa participation aux voies métaboliques. C'est un intermédiaire de la glycolyse, où il est phosphorylé pour former du glycérate-3-phosphate, qui entre ensuite dans la voie glycolytique. Il joue également un rôle dans la dégradation de la sérine, où il est converti en pyruvate .

Composés similaires :

Glycérol : Le composé parent dont l'acide glycérique DL est dérivé.

Acide tartronique : Un produit d'oxydation de l'acide glycérique DL.

Esters d'acide glycérique : Dérivés esters de l'acide glycérique DL.

Unicité : L'acide glycérique DL est unique en raison de ses deux groupes hydroxyle et de sa fonctionnalité d'acide carboxylique, ce qui en fait un intermédiaire polyvalent dans les processus synthétiques et biologiques. Sa capacité à participer à diverses réactions chimiques et son rôle dans les voies métaboliques le distinguent des autres composés similaires .

Applications De Recherche Scientifique

Biotechnological Production

Glyceric acid is primarily produced through the microbial fermentation of glycerol, a by-product of biodiesel production. Recent studies have shown that specific strains of acetic acid bacteria can convert glycerol into D-glyceric acid with yields exceeding 80 g/L under optimized conditions . This biotechnological approach not only enhances the value of glycerol but also provides a sustainable method for producing this compound.

This compound has been found to possess various biological activities:

- Cell Viability and Collagen Production : Research indicates that this compound and its glucosyl derivatives can enhance the viability of skin cells and promote collagen production in vitro . This suggests potential applications in dermatological formulations aimed at improving skin health.

- Protective Effects : this compound derivatives have demonstrated protective effects against heat-induced protein aggregation, which could be beneficial in developing therapeutic agents for conditions associated with protein misfolding .

Functional Materials

This compound is being explored for its use in developing bio-related functional materials:

- Surfactants : The sodium salt of diacylated this compound exhibits superior surface tension-lowering activity, making it a candidate for use in surfactants and emulsifiers in cosmetic and pharmaceutical formulations .

- Hydrogel Formation : this compound can be utilized to create hydrogels with unique properties suitable for drug delivery systems, enhancing the stability and release profiles of active pharmaceutical ingredients .

Environmental Applications

The microbial production of this compound from raw glycerol not only provides a value-added product but also contributes to waste management by utilizing glycerol, which is often considered an environmental pollutant. This bioconversion process highlights the role of this compound in sustainable practices within the chemical industry.

Astrobiological Significance

Recent research has indicated that this compound may play a role in the origins of life. Studies conducted under simulated extraterrestrial conditions have successfully synthesized this compound from carbon dioxide-rich icy environments . This finding suggests that this compound could have been present on early Earth or delivered via comets, contributing to the biochemical processes necessary for life.

Case Study 1: Dermatological Applications

A study investigated the effects of this compound on skin fibroblasts, revealing that it significantly increases cell proliferation and collagen synthesis. This research supports the potential use of this compound in anti-aging skincare products.

Case Study 2: Bioconversion Processes

Research focusing on optimizing fermentation conditions for D-glyceric acid production demonstrated that varying aeration rates and glycerol concentrations could enhance yields. The study utilized Gluconobacter frateurii as a model organism, showcasing effective biotechnological approaches to produce high-value chemicals from renewable resources.

Data Table: Summary of this compound Applications

Mécanisme D'action

DL-Glyceric Acid exerts its effects primarily through its involvement in metabolic pathways. It is an intermediate in glycolysis, where it is phosphorylated to form glycerate-3-phosphate, which then enters the glycolytic pathway. It also plays a role in the degradation of serine, where it is converted to pyruvate .

Comparaison Avec Des Composés Similaires

Glycerol: The parent compound from which DL-Glyceric Acid is derived.

Tartronic Acid: An oxidation product of DL-Glyceric Acid.

Glyceric Acid Esters: Ester derivatives of DL-Glyceric Acid.

Uniqueness: DL-Glyceric Acid is unique due to its dual hydroxyl groups and carboxylic acid functionality, making it a versatile intermediate in both synthetic and biological processes. Its ability to participate in various chemical reactions and its role in metabolic pathways distinguish it from other similar compounds .

Propriétés

IUPAC Name |

2,3-dihydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNPOMFGQQGHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

43110-90-3 (mono-potassium salt) | |

| Record name | Glyceric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80861979 | |

| Record name | Glyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-81-4, 600-19-1 | |

| Record name | Glyceric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Glyceric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glyceric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 600-19-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70KH64UX7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.